3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe presence of bromine and ethyl groups in the structure of this compound makes it a valuable intermediate for the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclocondensation of appropriate pyrazole and pyrimidine derivatives.
Ethylation: The ethyl group is introduced at the 7-position using ethylating agents like ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydride).
Coupling Reactions: Aryl or heteroaryl boronic acids, palladium catalysts (Pd(PPh3)4), bases (potassium carbonate), solvents (THF, toluene).
Oxidation and Reduction: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (sodium borohydride, lithium aluminum hydride).
Major Products Formed
Substitution Reactions: Substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Coupling Reactions: Arylated or heteroarylated pyrazolo[1,5-a]pyrimidines.
Oxidation and Reduction: Modified pyrazolo[1,5-a]pyrimidines with altered oxidation states.
Scientific Research Applications
3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various biologically active molecules, including anti-inflammatory agents and neuroprotective drugs.
Biological Studies: It is used in the study of enzyme inhibition, particularly monoamine oxidase B, which is a target in neurodegenerative disorders.
Material Science: The compound’s derivatives are explored for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound and its derivatives inhibit the activity of monoamine oxidase B by binding to its active site, thereby preventing the breakdown of neurotransmitters such as dopamine.
Signal Transduction: The compound may modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Similar structure but with a methyl group instead of an ethyl group.
3-Bromo-7-phenyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Similar structure but with a phenyl group instead of an ethyl group.
3-Bromo-7-trifluoromethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one: Similar structure but with a trifluoromethyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group in 3-Bromo-7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one imparts unique physicochemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its biological activity and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H8BrN3O |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-7-ethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H8BrN3O/c1-2-5-3-7(13)11-8-6(9)4-10-12(5)8/h3-4H,2H2,1H3,(H,11,13) |
InChI Key |
PMWZEZMAEDLWAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC2=C(C=NN12)Br |
Origin of Product |
United States |
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